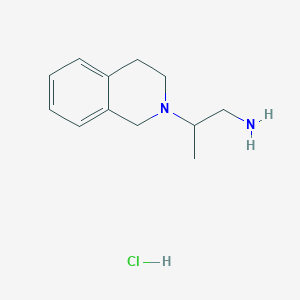

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

描述

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride, often referred to as DPIH, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This compound features a dihydroisoquinoline core structure, which is associated with various pharmacological effects. This article reviews the biological activity of DPIH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1170257-73-4

- Molecular Formula : C12H19ClN2

- Molecular Weight : 226.75 g/mol

DPIH's biological activity is primarily attributed to its interaction with neurotransmitter systems. The dihydroisoquinoline structure suggests potential interactions with dopamine receptors, which are critical in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, compounds with similar structures have shown neuroprotective effects and may modulate pathways involved in neuroinflammation and apoptosis.

Neuroprotective Effects

Research indicates that DPIH may exhibit neuroprotective properties. Similar compounds have been shown to protect dopaminergic neurons from degeneration, suggesting that DPIH could be beneficial in treating conditions like Parkinson's disease.

Antitumor Activity

A study highlighted the potential of related compounds as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. One derivative showed an IC50 value of 8.5 nM against PRMT5 and demonstrated significant anti-proliferative effects in MV4-11 leukemia cells (GI50 = 18 nM), indicating that DPIH and its analogs could serve as promising candidates in cancer therapy .

Antioxidant Properties

DPIH has also been evaluated for its antioxidant capabilities. Compounds with similar dihydroisoquinoline structures typically exhibit significant antioxidant activity, which can protect cells from oxidative stress—a contributing factor in many neurodegenerative diseases .

Table 1: Summary of Biological Activities of DPIH and Related Compounds

| Activity Type | Compound/Reference | IC50/GI50/Other Values | Comments |

|---|---|---|---|

| Neuroprotection | DPIH (hypothetical) | Not specified | Potential interaction with dopamine receptors |

| Antitumor Activity | Compound 46 (related to DPIH) | IC50 = 8.5 nM | Selective PRMT5 inhibition |

| Antioxidant Activity | Various dihydroisoquinoline derivatives | Significant | Protects against oxidative stress |

Case Study: PRMT5 Inhibition

In a study focused on PRMT5 inhibitors, a derivative of DPIH demonstrated potent inhibition with an IC50 comparable to established inhibitors in clinical trials. This highlights the potential for DPIH derivatives in oncological applications .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which DPIH exerts its biological effects. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects are essential for understanding its therapeutic potential fully.

科学研究应用

Medicinal Chemistry

Neuropharmacological Studies :

Research indicates that compounds with isoquinoline structures exhibit various pharmacological activities, including neuroprotective effects and modulation of neurotransmitter systems. For instance, studies have shown that derivatives of isoquinolines can influence dopamine receptors, making them potential candidates for treating conditions like Parkinson's disease and schizophrenia .

Antidepressant Activity :

The structural motif of this compound has been linked to antidepressant-like effects in animal models. Research suggests that such compounds may enhance serotonergic and noradrenergic transmission, which is crucial for mood regulation .

Proteomics Research

The compound is utilized as a biochemical tool in proteomics to study protein interactions and modifications. Its ability to influence protein dynamics makes it valuable for understanding cellular processes at a molecular level. Researchers have employed this compound to probe the functions of specific proteins involved in disease pathways, thereby facilitating the development of targeted therapies .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce side effects associated with existing drugs .

Case Study 1: Neuropharmacology

A study published in Journal of Medicinal Chemistry explored the effects of various isoquinoline derivatives on dopamine receptor activity. The findings indicated that certain modifications to the dihydroisoquinoline structure led to increased affinity for D2 receptors, suggesting potential applications in treating psychotic disorders.

Case Study 2: Antidepressant Research

In a series of experiments documented in Psychopharmacology, researchers tested the antidepressant-like effects of compounds similar to this compound on rodent models. Results showed significant reductions in depressive behaviors, highlighting the compound's potential as a therapeutic agent.

Case Study 3: Proteomics Applications

A proteomics study published in Nature Methods utilized this compound to investigate protein interactions within cancer cells. The results demonstrated that the compound could effectively alter protein binding dynamics, providing insights into tumor biology and potential therapeutic targets.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride?

- Synthesis : Utilize reductive amination or nucleophilic substitution reactions to construct the dihydroisoquinoline core, followed by salt formation with HCl. Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error approaches .

- Characterization : Confirm purity (>95%) via HPLC or LC-MS. Structural validation requires NMR (¹H/¹³C) for proton/environment assignments, FT-IR for functional group analysis, and X-ray crystallography for absolute configuration (if crystalline). CAS registry numbers and molecular formulas should align with reference standards (e.g., 95% purity criteria in and ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Follow GHS-compliant guidelines: Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure proper ventilation and access to emergency eyewash stations/safety showers. Avoid inhalation of dust/aerosols and direct skin contact . Store in sealed, dry containers away from ignition sources, and dispose of waste via approved chemical channels .

Q. How can researchers verify the compound’s stability under varying experimental conditions?

- Conduct accelerated stability studies (e.g., thermal stress at 40–60°C, pH variations, light exposure) using HPLC to monitor degradation products. Isotopic labeling (e.g., deuterated or ¹³C analogs, as in and ) can track metabolic or environmental degradation pathways.

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or optimize synthetic routes for this compound?

- Apply quantum mechanics/molecular mechanics (QM/MM) to predict reaction intermediates and transition states. Tools like density functional theory (DFT) evaluate electronic properties (e.g., charge distribution in the dihydroisoquinoline ring) to guide functionalization. Feedback loops integrating experimental data (e.g., reaction yields, byproducts) refine computational models for scalability .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Perform cross-validation using orthogonal assays (e.g., receptor binding vs. cell-based functional assays). For receptor-targeted studies (e.g., neurotransmitter analogs), compare affinity (Kd/IC₅₀) in isolated proteins vs. tissue models. Adjust for assay-specific variables like buffer composition, temperature, and cell membrane permeability . Meta-analyses of published data (e.g., PubChem BioAssay) can identify systematic biases.

Q. How can isotopic labeling (e.g., deuterium, ¹³C) improve mechanistic studies of this compound’s metabolic or environmental fate?

- Deuterated analogs (98 atom% D, as in ) enable tracking via mass spectrometry or NMR in ADME (absorption, distribution, metabolism, excretion) studies. ¹³C-labeled versions facilitate precise quantification in environmental matrices (e.g., soil/water systems) using isotope-ratio MS. Labeling also distinguishes parent compounds from metabolites in complex biological samples .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Employ membrane-based separation (e.g., nanofiltration) or chiral chromatography for enantiomeric resolution. Simulated moving bed (SMB) chromatography enhances scalability for high-purity (>99%) batches. Solvent selection (e.g., ethanol/water mixtures) balances solubility and environmental safety .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) between theoretical and experimental results?

- Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation. Validate assignments using 2D NMR (COSY, HSQC) and compare with databases (e.g., SDBS). Computational NMR prediction tools (e.g., ACD/Labs) can reconcile shifts with conformational dynamics .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling assesses confidence intervals, while ANOVA identifies significant differences between treatment groups. For high-throughput screens, apply false discovery rate (FDR) corrections .

Q. Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Purity (>95%) | HPLC/LC-MS | |

| Solubility (HCl salt) | Phase-solubility analysis | |

| Stability (thermal/pH) | Accelerated degradation | |

| Receptor binding affinity | Radioligand displacement |

属性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNECPHKHNAPOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。